5,6-Diphenyl-2,3-dihydropyrazine
Overview
Description
5,6-Diphenyl-2,3-dihydropyrazine is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Synthesis:
- Hydrogen peroxide's effect on 5,6-Diphenyl-2,3-dihydropyrazine includes reactions that serve as models for spontaneous conversions in partially reduced pyrazines, leading to several products including N/N′-dibenzoylethylenediamine and 2-phenyl-2-imidazoline, important in syntheses of 2-imidazolines (H. Mager & W. Berends, 2010).
- Studies on the reaction of 2,3-diphenyl-5,6-dihydropyrazine with potassium cyanide and glacial acetic acid have corrected previous structural misunderstandings, providing accurate insights for chemical syntheses (W. Singh, 1974).
Spectroscopic Properties:
- Research on the electronic structure and spectroscopic properties of this compound derivatives highlights their potential in spectroscopic applications. These studies include quantum chemical calculations to understand the molecular electronic structure and interactions with solvents (Vladimír Lukes et al., 2015).
Photoluminescence:
- A study on a thiocyanate bridged copper(I) polymer featuring this compound demonstrated strong fluorescence, indicating potential in photoluminescent materials (S. Jana, P. Bhowmik, & S. Chattopadhyay, 2012).
Biological Interactions:
- Research has shown that dihydropyrazine derivatives, including those based on this compound, exhibit DNA strand-breakage activity. This finding is crucial for understanding the potential biological impacts and applications of these compounds (Tadatoshi Yamaguchi et al., 1999).
Antimicrobial Properties:
- Some studies have explored the synthesis of compounds containing this compound derivatives for antimicrobial applications. This indicates potential uses in pharmaceuticals and biotechnology (N. Seelam & S. Shrivastava, 2016).
Safety and Hazards
The safety and hazards of 5,6-Diphenyl-2,3-dihydropyrazine are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and appropriate protective measures .
Relevant Papers Several papers have been published on this compound. One paper discusses the effect of hydrogen peroxide on this compound . Another paper reviews the synthesis of pyrazine and its derivatives . These papers provide valuable insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
5,6-diphenyl-2,3-dihydropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPQDGVFVQQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292450 | |
Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-06-1 | |
Record name | 1489-06-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5,6-Diphenyl-2,3-dihydropyrazine?
A1: this compound is a heterocyclic organic compound with the molecular formula C16H14N2. Structural studies using X-ray crystallography reveal that the heterocyclic ring in this compound adopts a screw-boat conformation with all substituents in equatorial positions. []
Q2: How stable is this compound in the presence of oxidizing agents?
A2: this compound is susceptible to oxidation. Research shows that hydrogen peroxide can react with it, leading to ring-opening and ring-contraction products. Instead of forming the expected 1,4-di-N-oxide, the reaction yields N/N′-dibenzoylethylenediamine, N-benzoylethylenediamine, and 2-phenyl-2-imidazoline. [] This information suggests potential instability under oxidative conditions.
Q3: Can this compound act as a ligand in coordination chemistry?
A3: Yes, this compound has demonstrated its ability to function as a ligand in coordination polymers. For instance, it readily coordinates with copper(I) bromide, forming a unique stair-step polymeric network characterized by a Cu2S2 core. [] This finding highlights the compound's potential in materials science and inorganic chemistry.
Q4: Are there any known catalytic applications of this compound derivatives?
A4: While this compound itself hasn't been extensively studied for its catalytic properties, its derivatives, specifically those incorporating chiral centers, have shown promise in asymmetric catalysis. For example, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, which can be synthesized from this compound, have been investigated for their activity in Michael additions, Henry reactions, and epoxidations. []
Q5: What is the impact of substituents on the conformation of this compound derivatives?
A5: The introduction of substituents can influence the conformational preferences of the dihydropyrazine ring. For example, in 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, the major disorder component of the heterocyclic ring adopts a half-chair conformation with all substituents equatorial. [] Understanding these conformational changes is crucial for comprehending structure-activity relationships.
Q6: What computational chemistry methods have been applied to study this compound and its complexes?
A6: Density functional theory (DFT) calculations have been employed to analyze the energetic features of non-covalent interactions observed in the solid-state structures of copper(I) bromide complexes with this compound derivatives. [] This approach provides valuable insights into the stability and electronic properties of these complexes.
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